molecular formula C9H5BrClNO B2762156 4-Bromo-6-chloro-1H-indole-3-carbaldehyde CAS No. 115666-32-5

4-Bromo-6-chloro-1H-indole-3-carbaldehyde

Cat. No.: B2762156
CAS No.: 115666-32-5
M. Wt: 258.5
InChI Key: OBKFQBZQBVTZNI-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-1H-indole-3-carbaldehyde is a heterocyclic compound that belongs to the indole family Indoles are significant in natural products and drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde typically involves the bromination and chlorination of indole derivatives. One common method is the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, followed by exposure to the Bartoli reaction using isopropenylmagnesium bromide . This process yields 7-bromo-4-(bromomethyl)-2-methylindole, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-Bromo-6-chloro-1H-indole-3-carboxylic acid.

    Reduction: 4-Bromo-6-chloro-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-6-chloro-1H-indole-3-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole-3-carboxaldehyde: Similar structure but with a bromine atom at the 5-position instead of the 4-position.

    6-Bromoindole-3-carboxaldehyde: Similar structure but with a bromine atom at the 6-position instead of the 4-position.

    4-Chloroindole-3-carboxaldehyde: Similar structure but with a chlorine atom at the 4-position instead of the 6-position.

Uniqueness

4-Bromo-6-chloro-1H-indole-3-carbaldehyde is unique due to the presence of both bromine and chlorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-bromo-6-chloro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-7-1-6(11)2-8-9(7)5(4-13)3-12-8/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKFQBZQBVTZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C2C=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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